molecular formula C9H12ClN3O2S B8387570 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-thiomorpholine 1,1-dioxide

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-thiomorpholine 1,1-dioxide

Cat. No. B8387570
M. Wt: 261.73 g/mol
InChI Key: CVZJDFNXUDVUNZ-UHFFFAOYSA-N
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Patent
US08962834B2

Procedure details

A mixture of 2,4-dichloro-6-methylpyrimidine (579 mg, 3.55 mmol), thiomorpholine-1,1-dioxide (480 mg, 3.55 mmol) and triethylamine (0.99 mL, 7.10 mmol) in 7 mL isopropanol was refluxed overnight. Water was added and the mixture of the regioisomers were extracted with ethyl acetate. Chromatography on on Si—NH2 gel (Isolute) using cyclo-hexane/ethyl acetate(gradient 30 to 60% ethyl acetate) gave the title compound as a colourless solid (364 mg, 39%). MS ISP (m/e): 201.2 (33) [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=6.39 (s, 1H), 4.20 (t broad, 4H), 3.08 (t broad, 4H), 2.41 (s, 3H).
Quantity
579 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]1.C(N(CC)CC)C.O>C(O)(C)C>[Cl:1][C:2]1[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]2)[CH:5]=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
579 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
480 mg
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
Quantity
0.99 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the mixture of the regioisomers
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)N1CCS(CC1)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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